Serotonin Reuptake Inhibition Comparison
rac Didemethyl Citalopram Hydrochloride exhibits markedly reduced potency as a serotonin reuptake inhibitor compared to its parent compound, citalopram. In vitro studies confirm that citalopram is at least 8 times more potent in inhibiting serotonin reuptake [1]. This significant difference in activity is further supported by its status as a secondary metabolite with 'significantly weaker inhibition' of serotonin reuptake compared to citalopram . Consequently, this compound is considered to make a negligible contribution to the antidepressant effects of citalopram in vivo [1].
| Evidence Dimension | Serotonin Reuptake Inhibition Potency |
|---|---|
| Target Compound Data | At least 8-fold lower potency |
| Comparator Or Baseline | Citalopram (parent compound) |
| Quantified Difference | > 8x less potent |
| Conditions | In vitro serotonin reuptake inhibition assay (specific cell line not detailed in this source) |
Why This Matters
This quantitative difference validates the compound's primary utility as an analytical reference standard or impurity marker rather than a pharmacologically active agent, guiding proper procurement for assay development and quality control.
- [1] U.S. Food and Drug Administration. Citalopram Hydrobromide FDA Package Insert. 2023. View Source
